(R)-Talarozole

Retinoid signaling CYP26 inhibition RAMBA

Procure the definitive R-enantiomer RAMBA for your retinoid signaling research. (R)-Talarozole delivers sub-nanomolar CYP26B1 inhibition (IC₅₀ 0.46 nM) with a >300–2,500× selectivity window, eliminating confounding steroidogenic effects seen with earlier RAMBAs. Supported by completed Phase II clinical data in psoriasis and acne, it offers unmatched translational relevance. This single-enantiomer agent achieves superior epidermal RA accumulation in human tissue models, ensuring robust target engagement at low doses (ED₅₀ 1.0 mg/kg/day). Ideal for in vivo, ex vivo, and preclinical dermatology programs demanding pathway-specific modulation without exogenous retinoid pharmacokinetic complexity.

Molecular Formula C21H23N5S
Molecular Weight 377.5 g/mol
CAS No. 870093-23-5
Cat. No. B1193681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Talarozole
CAS870093-23-5
SynonymsR115866, R 115866, R-115866, Talarozole, Rambazole
Molecular FormulaC21H23N5S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
InChIInChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)/t20-/m1/s1
InChIKeySNFYYXUGUBUECJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Talarozole (CAS 870093-23-5): Procurement Considerations for a Potent and Selective CYP26 Inhibitor


(R)-Talarozole is the active R-enantiomer of talarozole, a retinoic acid metabolism blocking agent (RAMBA) that potently inhibits cytochrome P450 26 (CYP26)-mediated degradation of endogenous all-trans retinoic acid (RA) [1]. This enantiomer is characterized as an N-{4-[(1R)-2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine with a molecular formula of C21H23N5S [1]. Its mechanism elevates intracellular RA levels by blocking the primary catabolic pathway for this key signaling molecule involved in cellular differentiation, proliferation, and inflammation [1].

Why (R)-Talarozole Cannot Be Readily Substituted by Other RAMBAs or CYP26 Inhibitors


Generic substitution among retinoic acid metabolism blocking agents (RAMBAs) or CYP26 inhibitors is not scientifically justified due to marked differences in inhibitory potency, enzyme selectivity profiles, and in vivo pharmacodynamic outcomes. (R)-Talarozole exhibits an IC50 of 4-5.4 nM for CYP26A1 and 0.46 nM for CYP26B1 , values that differ substantially from other compounds in this class. Furthermore, its selectivity profile—with IC50 values against off-target CYP enzymes (CYP19, CYP17, CYP2C11, CYP3A, CYP2A1) ranging from 1.2 μM to >10 μM—represents a >300- to >2,500-fold selectivity window for the primary target . These quantitative differences in potency and selectivity directly impact RA accumulation kinetics, target engagement, and downstream biological effects, making one-for-one substitution scientifically invalid without re-validation of experimental systems.

Quantitative Differentiation of (R)-Talarozole Against Key Comparators


CYP26 Inhibitory Potency: (R)-Talarozole Exhibits Greater Activity Than Liarozole

In a direct head-to-head comparison using organotypic human epidermis models, (R)-talarozole demonstrated greater CYP26-inhibitory potency than liarozole. Cellular accumulation of exogenous [3H]RA was higher after talarozole treatment than after liarozole treatment, a difference attributed to more potent inhibition of RA catabolism [1]. Both compounds were evaluated in the same experimental system examining retinoid metabolism and RA-regulated gene expression.

Retinoid signaling CYP26 inhibition RAMBA Organotypic epidermis

Selectivity Advantage: (R)-Talarozole Spares Steroidogenic CYP Enzymes Unlike Liarozole

(R)-Talarozole demonstrates significantly higher CYP26 selectivity compared to liarozole, with a critical functional distinction: it does not inhibit CYP-mediated biosynthesis of adrenal and gonadal steroid hormones . This represents a qualitative advantage over liarozole, which has known inhibitory activity against steroidogenic CYP enzymes. The selectivity window for (R)-talarozole is substantial, with off-target CYP IC50 values ranging from 1.2 μM (CYP19) to >10 μM (CYP2A1, CYP3A), representing >300-fold to >2,500-fold selectivity versus its primary CYP26 target (IC50 = 4 nM) .

CYP selectivity Steroidogenesis Off-target effects RAMBA

In Vivo Potency: Oral (R)-Talarozole Achieves Functional Retinoid Effects at Lower Doses Than Exogenous RA

In rodent models of retinoid-responsive biology, oral (R)-talarozole demonstrates superior in vivo potency compared to exogenous all-trans retinoic acid (RA) administration. In a rat vaginal keratinization suppression model, (R)-talarozole achieved an ED50 of 1.0 mg/kg/day, compared to 5.1 mg/kg/day for exogenous RA . Additionally, in a mouse pinnal hyperplasia induction model, treatment with 2.5 mg/kg/day (R)-talarozole increased ear epidermis thickness to 35.5 μm versus 16.5 μm in control mice .

In vivo efficacy Pharmacodynamics Retinoid-responsive models ED50

Stereochemical Identity: (R)-Talarozole Is the Active Enantiomer

(R)-Talarozole (CAS 870093-23-5) is the specific R-enantiomer of talarozole and is the biologically active form responsible for CYP26 inhibition [1]. This contrasts with the racemic mixture (CAS 201410-53-9) and the S-enantiomer (CAS not specified but distinct), which may exhibit different or reduced activity profiles. The R-enantiomer contains the stereochemical configuration at the chiral center (C@H with R designation) required for optimal binding to the CYP26 active site [1].

Enantiomer Stereochemistry Chiral resolution CYP26 inhibitor

Clinical Translation: Oral (R)-Talarozole Demonstrated Safety and Efficacy in Phase II Trials

(R)-Talarozole (as R115866) advanced through multiple Phase II clinical trials evaluating oral formulations for plaque psoriasis and facial acne, with completed studies including a dose-ranging placebo-controlled trial in 176 participants across 25 centers [1]. The oral formulation was evaluated at doses of 0.5 mg, 1 mg, and 2 mg once daily versus placebo over 12 weeks with an 8-week follow-up period [2]. This level of clinical validation distinguishes (R)-talarozole from research-stage RAMBAs such as DX314, which remains at the preclinical stage.

Clinical trial Psoriasis Acne Phase II

Optimal Research and Application Scenarios for (R)-Talarozole Based on Validated Evidence


In Vivo Retinoid-Responsive Pharmacology Studies in Rodent Models

(R)-Talarozole is particularly well-suited for in vivo studies requiring systemic elevation of endogenous retinoic acid signaling without the confounding pharmacokinetics of exogenous retinoid administration. Its 5.1-fold greater potency (ED50 = 1.0 mg/kg/day) compared to exogenous RA (ED50 = 5.1 mg/kg/day) in vaginal keratinization suppression models makes it an efficient tool for retinoid-responsive pharmacology . Researchers can achieve robust retinoid effects at lower doses, minimizing potential off-target effects associated with supraphysiological RA levels.

Studies Requiring CYP26 Inhibition Without Disruption of Steroid Hormone Biosynthesis

For experimental designs where preservation of intact adrenal and gonadal steroidogenesis is essential, (R)-talarozole provides a critical advantage over liarozole. Its demonstrated lack of inhibition of CYP-mediated steroid hormone biosynthesis, coupled with a >300-fold to >2,500-fold selectivity window over off-target CYP enzymes, ensures that observed biological effects can be confidently attributed to retinoid pathway modulation rather than confounding endocrine disruption .

Ex Vivo Human Tissue Models of Retinoid Metabolism

In organotypic human epidermis models, (R)-talarozole achieves superior cellular accumulation of RA compared to liarozole, demonstrating enhanced target engagement in a physiologically relevant human tissue system [1]. This makes it the preferred RAMBA for ex vivo studies of human skin biology, retinoid metabolism, and keratinization disorders where translational relevance to human dermatology is prioritized.

Preclinical Studies Informing Potential Clinical Translation in Psoriasis or Acne

Investigators designing preclinical studies with an eye toward eventual clinical translation in dermatological indications should consider (R)-talarozole due to the existence of completed Phase II clinical data in psoriasis and acne populations [2]. This clinical dataset, including safety and tolerability information from oral dosing up to 2 mg daily over 12 weeks, provides a reference framework for dose selection and expected pharmacodynamic outcomes that is unavailable for less clinically advanced RAMBAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Talarozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.